N6-Benzoyladenosine
Overview
Description
N6-Benzoyladenosine is a modified nucleoside derivative that has been the subject of various studies due to its potential applications in biological systems and synthetic chemistry. It is a compound where the adenine base of adenosine is modified at the N6 position with a benzoyl group. This modification can significantly alter the properties and functions of the nucleoside, making it an interesting target for research.
Synthesis Analysis
The synthesis of N6-Benzoyladenosine and related derivatives has been explored through various methods. One approach involves the reaction of inosine or 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, leading to the formation of N6-adenosine and N6-2'-deoxyadenosine derivatives in good to excellent yields . Another method includes the benzoylation of adenosine derivatives followed by a series of reactions such as Pfitzner-Moffatt oxidation and Wittig reaction to obtain key intermediates like N6-Benzoyl-2',3'-O-isopropylideneadenosyl-5'-propanal .
Molecular Structure Analysis
The molecular structure of N6-Benzoyladenosine has been characterized using various spectroscopic techniques. For instance, the structure of related compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . Additionally, the tautomeric form of N6-benzoyladenine has been stabilized by intramolecular hydrogen bonding, as observed in cocrystals .
Chemical Reactions Analysis
N6-Benzoyladenosine derivatives exhibit reactivity that allows them to undergo various chemical reactions. For example, O6-(benzotriazol-1-yl)inosine derivatives, which are related to N6-Benzoyladenosine, have been shown to react with a variety of nucleophiles, leading to the synthesis of unusual nucleoside derivatives . Moreover, N6-Benzoyladenosine analogs have been synthesized through direct alkylation and nucleophilic displacement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N6-Benzoyladenosine derivatives are influenced by the N6-benzoyl modification. This modification can affect the nucleoside's base-pairing abilities, thermal stability, and enzymatic interactions. For instance, the introduction of N6-(carbamoylmethyl)-2'-deoxyadenosine, a related derivative, into oligonucleotides led to a decrease in the melting temperatures (Tm) of the oligomers, indicating altered thermal stability . Additionally, the modification can impact the substrate's reactivity towards enzymes, as seen in the prevention of enzymatic phosphodiester hydrolysis when certain adenine residues are replaced by modified derivatives .
Scientific Research Applications
Synthesis and Modification
- Synthesis of Adenylyl Compounds : N6-Benzoyladenosine derivatives have been used in synthesizing adenylyl compounds, such as trimeric adenylyl adenylates, through methods like the phosphotriester approach (Takaku & Ueda, 1983).
- Oligonucleotide Synthesis : N6-Benzoyladenosine is used in oligonucleotide synthesis. It is integral in creating protected derivatives of adenosine and cytidine necessary for stepwise oligoribonucleotide synthesis (Neilson & Werstiuk, 1971).
- Nucleotide Protection : The compound plays a role in protecting nucleotides during the synthesis of oligoribonucleotides and other nucleotide structures. This includes its application in protecting carbohydrate derivatives (Ishido, Nakazaki, & Sakairi, 1977).
Chemical Properties and Reactions
- Chemical Modification : N6-Benzoyladenosine is involved in chemical reactions like oxidative cyclization, demonstrating a significant effect of the N6-benzoyl group on adenosine's chemical reactivity (Kitade et al., 1992).
- Conversion into Other Compounds : It can be converted into various derivatives, such as 5'-chloro-5'-deoxy-8-hydroxyadenosines, showcasing the substituent effect of the N6-benzoyl group (Kitade et al., 1991).
- Stability in Acidic Conditions : Studies have shown that the compound provides stability against depurination when treated with acids, which is crucial in nucleoside chemistry (Sekine, Masuda, & Hata, 1985).
Biological Applications
- Cytokinin Activity : N6-Benzoyladenosine and its derivatives exhibit cytokinin activity, which is important in plant growth and development (Martin, Fox, & McChesney, 1973).
- RNA Labeling : The compound has been used in RNA labeling for studying RNA structure and metabolism (Shu et al., 2017).
properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWTKFDAUOODA-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471222 | |
Record name | N6-Benzoyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyladenosine | |
CAS RN |
4546-55-8 | |
Record name | N6-Benzoyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-Benzoyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-Benzoyladenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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